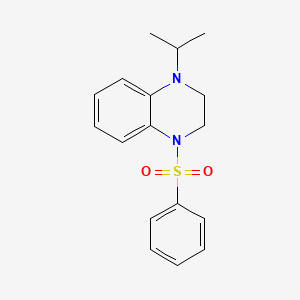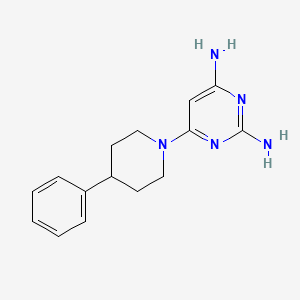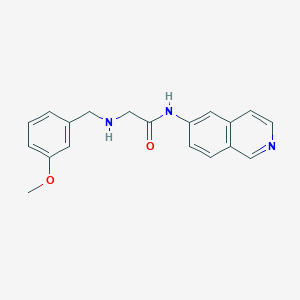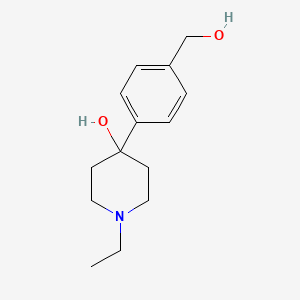![molecular formula C11H15N B12914358 1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 57807-56-4](/img/structure/B12914358.png)
1-Ethenyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring with a vinyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This reaction proceeds under ultrasonic exposure to yield the desired pyrrole derivative with excellent yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
- Ethyl 4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxylate
Comparison: 1-Vinyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds like Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and Ethyl 4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxylate have different substituents that influence their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
57807-56-4 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-ethenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyrrole |
InChI |
InChI=1S/C11H15N/c1-2-12-9-8-10-6-4-3-5-7-11(10)12/h2,8-9H,1,3-7H2 |
InChI-Schlüssel |
AMLGVBCJGKQIBX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC2=C1CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914306.png)



![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)

![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
![2-[3-bis(3,5-difluorophenyl)phosphanylphenyl]-6-phenylphenol](/img/structure/B12914387.png)
![1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol](/img/structure/B12914394.png)
